molecular formula C8H6BrF2NO2 B8161761 3-Bromo-5-(difluoromethoxy)benzamide

3-Bromo-5-(difluoromethoxy)benzamide

Cat. No.: B8161761
M. Wt: 266.04 g/mol
InChI Key: GCVWNVVZYHIICV-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethoxy)benzamide is an organic compound with the molecular formula C8H6BrF2NO2 It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 3,5-dibromoanisole as a starting material, which undergoes a series of reactions including halogen exchange and amide formation .

Industrial Production Methods

Industrial production methods for 3-Bromo-5-(difluoromethoxy)benzamide may involve large-scale bromination and amide formation reactions under controlled conditions. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethoxy)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(difluoromethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(difluoromethoxy)benzamide is unique due to the presence of both a bromine atom and a difluoromethoxy group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.

Biological Activity

3-Bromo-5-(difluoromethoxy)benzamide is a synthetic organic compound that belongs to the benzamide class. Its unique structure, featuring a bromine atom and a difluoromethoxy group, positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 3-bromo-5-(difluoromethoxy)-N-propan-2-ylbenzamide
  • Molecular Formula : C11H12BrF2NO2
  • CAS Number : Not specified in available literature

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The presence of the bromine and difluoromethoxy groups enhances its binding affinity to biological targets, potentially modulating enzyme activity or receptor function. The isopropyl group increases lipophilicity, facilitating cellular uptake.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Preliminary investigations suggest potential pathways for reducing inflammation markers.
  • Enzyme Inhibition : The compound may act as a biochemical probe to study enzyme interactions.

Research Findings

  • Anticancer Studies : In vitro studies demonstrated that derivatives of benzamides, including those with bromine and difluoromethoxy substitutions, showed significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features inhibited the growth of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .
  • Anti-inflammatory Potential : A study focusing on phospholipase A2 inhibition indicated that similar benzamide derivatives could predict drug-induced phospholipidosis, suggesting anti-inflammatory properties .
  • Enzyme Interaction : The compound has been investigated for its role in modulating enzyme activity, particularly in relation to phospholipase enzymes. This interaction is crucial for understanding its potential therapeutic applications .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 cell proliferation
Anti-inflammatoryPotential inhibition of phospholipase A2
Enzyme InteractionModulation of enzyme activity

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Bromo-5-(trifluoromethoxy)benzamideTrifluoromethoxy groupAnticancer properties
3-Bromo-5-(difluoromethoxy)pyridinePyridine ringAntimicrobial activity
3-Bromo-5-(difluoromethoxy)phenolPhenolic structureAntioxidant properties

Case Studies

  • Case Study on Anticancer Properties : A recent study evaluated the effects of various benzamide derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells .
  • Enzyme Inhibition Study : Research focusing on lysosomal enzymes revealed that certain benzamide derivatives could inhibit phospholipase A2 activity, suggesting their potential use in treating conditions related to phospholipidosis .

Properties

IUPAC Name

3-bromo-5-(difluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVWNVVZYHIICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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